Hexamethylene diisocyanate trimer

Description

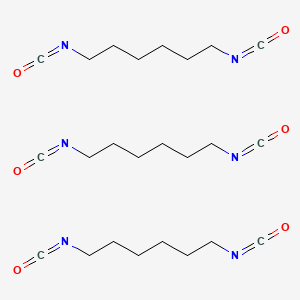

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,6-diisocyanatohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H12N2O2/c3*11-7-9-5-3-1-2-4-6-10-8-12/h3*1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRKNIZYMIXSAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28574-90-5 | |

| Record name | Hexamethylene diisocyanate trimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028574905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to Hexamethylene Diisocyanate (HDI) Trimer: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of Hexamethylene Diisocyanate (HDI) trimer. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this important chemical compound.

Introduction

Hexamethylene diisocyanate (HDI) trimer, primarily in its isocyanurate form, is a crucial aliphatic polyisocyanate. It is synthesized through the cyclotrimerization of three HDI monomer units.[1] This process significantly reduces the volatility and toxicity associated with the HDI monomer, making the trimer a safer and more widely used alternative in various industrial applications.[1][2] The trifunctional nature of the HDI trimer, with its three reactive isocyanate (-NCO) groups, makes it an excellent crosslinking agent, or hardener, in the formulation of high-performance polyurethane coatings and elastomers.[1] These materials are known for their exceptional resistance to weathering, UV radiation, and heat.[1][3]

Chemical Structure

The most common and stable form of HDI trimer is the isocyanurate, which features a six-membered triazine ring. The chemical structure is formally known as 1,3,5-Tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione.[4]

Caption: Chemical structure of Hexamethylene Diisocyanate (HDI) Isocyanurate Trimer.

Physicochemical Properties

A summary of the key physicochemical properties of HDI trimer is presented in the table below. These properties are essential for understanding its behavior in various applications and for ensuring safe handling and processing.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₃₆N₆O₆ | [5] |

| Molecular Weight | 504.6 g/mol | [5] |

| Appearance | Colorless to slightly yellowish clear, viscous liquid | [6][7] |

| Density | 1.12 - 1.3 g/cm³ at 25 °C | [8][9] |

| Viscosity | 1,300 - 3,000 cP at 25 °C | [10] |

| Boiling Point | >255 °C at 760 mmHg (decomposes) | [1][8][11] |

| Flash Point | 140 - 228 °C | [1][8][12] |

| Refractive Index | 1.502 at 20 °C | |

| Solubility | Soluble in many organic solvents (e.g., esters, ketones, aromatic hydrocarbons). Reacts with water. | [3][13] |

| NCO Content (theoretical) | 25.0 wt% | [6] |

| NCO Content (typical) | 21.7 - 22.2 wt% | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of HDI trimer.

Synthesis of HDI Trimer

The synthesis of HDI trimer is achieved through the cyclotrimerization of HDI monomer, a reaction that is typically catalyzed. A variety of catalysts can be employed, including organometallic compounds and quaternary ammonium (B1175870) salts.[1][10] The choice of catalyst is critical as it influences the reaction rate and the selectivity towards the desired trimer, minimizing the formation of higher oligomers.[1]

Protocol: Synthesis using a Calcium Salt Catalyst

This protocol is based on a method described in a patent, providing a general guideline for the synthesis.[10]

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and a nitrogen inlet, charge Hexamethylene Diisocyanate (HDI) monomer, toluene (B28343) (as solvent), and a calcium salt catalyst (e.g., calcium propionate, calcium octoate). A typical weight ratio is 1:1-3:0.01-0.03 (HDI:toluene:catalyst).[10]

-

Inert Atmosphere: Purge the reactor with dry nitrogen to create an inert atmosphere.

-

Reaction: Heat the mixture to 100-130 °C with constant stirring.[10]

-

Monitoring: Monitor the progress of the reaction by determining the isocyanate (NCO) content of the reaction mixture at regular intervals (see section 4.4).

-

Termination: Once the desired NCO content is reached (typically after 4-8 hours), cool the reaction mixture to room temperature.[10] Add a polymerization inhibitor, such as phosphoric acid, to quench the catalyst and stop the reaction.[10]

Caption: General workflow for the synthesis and purification of HDI trimer.

Purification of HDI Trimer

The crude product from the synthesis contains the HDI trimer, unreacted HDI monomer, solvent, and catalyst residues. Purification is essential to obtain a product with the desired properties and low monomer content.

Protocol: Purification by Thin Film Evaporation

Thin film evaporation is an effective method for separating the less volatile HDI trimer from the more volatile unreacted HDI monomer.[10][14][15]

-

Solvent Removal: Initially, remove the bulk of the solvent (e.g., toluene) from the crude reaction mixture using a rotary evaporator under reduced pressure.

-

Thin Film Evaporation: Transfer the concentrated crude product to a thin film evaporator.

-

Operating Conditions: Set the temperature of the evaporator to 100-140 °C and the pressure to 0.5-10 mmHg.[10] These conditions will cause the unreacted HDI monomer to evaporate while the HDI trimer remains as the residue.

-

Collection: Collect the purified HDI trimer from the bottom of the evaporator. The distilled HDI monomer can be collected separately.

Characterization of HDI Trimer

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in the HDI trimer.

Protocol: FTIR Analysis

-

Sample Preparation: For a liquid sample like HDI trimer, a small drop can be placed between two potassium bromide (KBr) plates to form a thin film.[16]

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Interpretation: The FTIR spectrum of HDI trimer will show characteristic absorption bands:

NMR spectroscopy provides detailed information about the chemical structure and purity of the HDI trimer.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve a small amount of the HDI trimer sample in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in an NMR tube.[18][19]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Interpretation:

-

¹H NMR: The spectrum will show characteristic signals for the protons of the hexamethylene chains. The protons adjacent to the nitrogen atoms will appear at different chemical shifts depending on whether they are part of the isocyanurate ring linkage or the terminal isocyanate group.[20]

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons of the isocyanurate ring (around 148 ppm) and the isocyanate groups (around 122 ppm), as well as the carbons of the hexamethylene chains.[20] The triplet signal for the CDCl₃ solvent will be observed around 77 ppm.[21]

-

GPC is used to determine the molecular weight distribution of the HDI trimer product, providing information on the presence of higher oligomers.

Protocol: GPC Analysis

-

Sample Preparation: Dissolve the HDI trimer sample in a suitable solvent that is also used as the mobile phase, such as tetrahydrofuran (B95107) (THF) or dichloromethane.[22][23] The concentration is typically in the range of 1-2 mg/mL.[22]

-

Instrumentation: Use a GPC system equipped with a refractive index (RI) detector. The column set should be suitable for the analysis of low molecular weight polymers, such as Agilent PLgel 3 µm MIXED-E columns.[23]

-

Running Conditions:

-

Calibration: Calibrate the GPC system using narrow polystyrene or polymethylmethacrylate standards.

-

Data Analysis: Analyze the resulting chromatogram to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Determination of Isocyanate (NCO) Content

The determination of the NCO content is crucial for quality control and for calculating the correct stoichiometry in polyurethane formulations.

Protocol: Titrimetric Determination of NCO Content

This method is based on the reaction of the isocyanate groups with an excess of di-n-butylamine, followed by back-titration of the unreacted amine with a standard acid solution.

-

Sample Preparation: Accurately weigh about 2 g of the HDI trimer sample into an Erlenmeyer flask.

-

Reaction: Add a known excess of a standardized solution of di-n-butylamine in toluene (e.g., 25 mL). Stopper the flask and stir for 15 minutes.

-

Titration: Add 150 mL of isopropanol (B130326) and titrate the excess di-n-butylamine with a standardized solution of hydrochloric acid (e.g., 0.5 M) either potentiometrically or using a suitable indicator.

-

Blank Determination: Perform a blank titration without the HDI trimer sample.

-

Calculation: Calculate the NCO content using the following formula:

% NCO = [(V_blank - V_sample) * N * 42.02] / W_sample

Where:

-

V_blank = Volume of HCl solution for the blank titration (mL)

-

V_sample = Volume of HCl solution for the sample titration (mL)

-

N = Normality of the HCl solution

-

42.02 = Molecular weight of the NCO group ( g/mol )

-

W_sample = Weight of the sample (g)

-

Applications

The excellent properties of HDI trimer, particularly its UV and weather resistance, make it a preferred choice for high-performance coatings in various sectors, including:

-

Automotive Coatings: Used in clear coats for its high gloss retention and resistance to environmental etching.[2]

-

Aerospace Coatings: Provides durability and protection against harsh atmospheric conditions.[2]

-

Industrial Maintenance Coatings: Offers long-lasting protection for structures and equipment.

-

Wood and Furniture Coatings: Enhances the durability and appearance of wood surfaces.

Safety and Handling

HDI trimer is a reactive chemical and should be handled with care. It is a skin and respiratory sensitizer.[12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be worn when handling this material.[24] It is sensitive to moisture and should be stored in a tightly sealed container under a dry, inert atmosphere.

This technical guide provides a solid foundation for understanding the chemical structure and properties of Hexamethylene Diisocyanate trimer. For further in-depth study, consulting the cited references is recommended.

References

- 1. lookchem.com [lookchem.com]

- 2. Hexamethylene diisocyanate - Wikipedia [en.wikipedia.org]

- 3. doxuchem.com [doxuchem.com]

- 4. echemi.com [echemi.com]

- 5. HMDI trimer | C24H36N6O6 | CID 161607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. HDI trimer Poly(Hexamethylene Diisocyanate) CAS 28182-81-2 For Sale - Kerton Chemical [kerton-industry.com]

- 7. echemi.com [echemi.com]

- 8. guidechem.com [guidechem.com]

- 9. This compound | CAS#:28574-90-5 | Chemsrc [chemsrc.com]

- 10. CN113683577A - Synthetic method of this compound - Google Patents [patents.google.com]

- 11. chembk.com [chembk.com]

- 12. chempoint.com [chempoint.com]

- 13. Hexamethylene diisocyanate | C8H12N2O2 | CID 13192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. acrossinternational.com [acrossinternational.com]

- 15. Thin Film Evaporation And Distillation Processes - What They Are And How They Work | InChem [inchemcorp.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 23. scribd.com [scribd.com]

- 24. This compound [benchchem.com]

The Synthesis of Hexamethylene Diisocyanate (HDI) Trimer: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis mechanism of hexamethylene diisocyanate (HDI) trimer, a critical crosslinking agent in the development of high-performance polymers. This document details the catalytic and non-catalytic pathways of HDI trimerization, provides detailed experimental protocols, summarizes quantitative data, and outlines the mechanisms of common side reactions.

Introduction

Hexamethylene diisocyanate (HDI) is an aliphatic diisocyanate that, due to its high vapor pressure and associated health risks, is often converted into a less volatile, higher molecular weight trimer.[1] The HDI trimer, primarily in its isocyanurate form, is a key component in the formulation of polyurethane coatings, adhesives, and elastomers, prized for its excellent weather and heat resistance.[2] The synthesis of HDI trimer is a complex process that can proceed through various mechanisms, influenced by the presence and nature of catalysts, as well as reaction conditions. A thorough understanding of these synthesis pathways is crucial for controlling the product distribution, minimizing side reactions, and achieving desired material properties.

Synthesis Mechanisms

The formation of the HDI trimer, a six-membered isocyanurate ring, from three HDI monomers can occur through both non-catalyzed and catalyzed pathways.

Non-Catalytic Trimerization

In the absence of a catalyst, the trimerization of HDI is believed to proceed through a two-step mechanism.[3] This process, however, is kinetically unfavorable due to a high reaction energy barrier.[3]

Step 1: Dimer Formation Two molecules of HDI react to form an unstable four-membered ring dimer.[3] Density Functional Theory (DFT) calculations have determined the reaction energy barrier for this step to be 126.3 kJ/mol in the gas phase.[3]

Step 2: Trimer Formation The dimer then reacts with a third HDI monomer to form the more stable six-membered isocyanurate trimer.[3] This step has a calculated energy barrier of 149.9 kJ/mol.[3]

Due to these high energy barriers, non-catalytic trimerization is generally slow and requires elevated temperatures, often leading to a less controlled product distribution with the formation of higher oligomers.[3]

Catalyzed Trimerization

To overcome the kinetic limitations of the non-catalyzed reaction and to enhance selectivity towards the trimer, various catalytic systems are employed in industrial settings. These catalysts function by providing an alternative, lower-energy reaction pathway. Common classes of catalysts include organometallics, tertiary amines, phosphines, and quaternary ammonium (B1175870) salts.

Organometallic Catalysts: Compounds such as dibutyltin (B87310) dilaurate (DBTDL) are effective catalysts for urethane (B1682113) formation and can also promote trimerization.[3][4] The proposed mechanism for DBTDL-catalyzed urethane formation involves the formation of an active anion through an equilibrium between the hydroxyl groups of any present polyols and the catalyst.[3][4] This anion then interacts with the isocyanate group to form the urethane linkage.[3][4]

Tertiary Amines: Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are widely used catalysts.[1] The catalytic activity of DABCO is considered moderate, which can be advantageous in controlling the reaction rate and pot life of the system.[1]

Phosphines: Tri-n-butylphosphine (TBP) is an example of a phosphine (B1218219) catalyst used for the cyclotrimerization of HDI.[5] The reaction kinetics and product distribution are influenced by the concentration of TBP and the reaction temperature.[5]

Quaternary Ammonium Salts: Quaternary ammonium salts, such as certain carboxylates and hydroxides, are highly effective catalysts for isocyanate trimerization.[6] "Self-made" quaternary ammonium base catalysts have also been developed and shown to have high catalytic activity.[7] The synthesis of these catalysts often involves the Menschutkin reaction, a bimolecular nucleophilic substitution between a tertiary amine and an alkyl halide.[8]

Experimental Protocols

Detailed experimental procedures are essential for the reproducible synthesis and analysis of HDI trimer. The following sections provide protocols for common synthesis and characterization methods.

Synthesis of HDI Trimer using a Calcium Salt Catalyst

This protocol is based on a patented method for the synthesis of HDI trimer.[9]

Materials:

-

Hexamethylene diisocyanate (HDI), 99.5%

-

Calcium nonanoate (B1231133), 99%

-

Toluene (B28343), 99.5%

-

Phosphoric acid

-

Nitrogen gas

Procedure:

-

Charge a four-necked flask equipped with a stirrer, thermometer, and condenser with 168.8 g of HDI (99.5%), 2.5 g of calcium nonanoate (99%), and 200 g of toluene (99.5%).[9]

-

Introduce nitrogen gas into the flask and begin stirring.[9]

-

Heat the reactor to 110 °C and maintain this temperature for 4.5 hours.[9]

-

Monitor the reaction progress by determining the NCO (isocyanate group) content. The reaction is stopped when the NCO value reaches a target, for example, 16.6%.[9]

-

Add 0.8 g of phosphoric acid to the reactor to terminate the polymerization.[9]

-

Stir the mixture and cool to room temperature.[9]

-

The resulting solution can be purified by centrifugation to remove the catalyst residue, followed by evaporation of the solvent.[9] Further purification to remove unreacted HDI monomer can be achieved using a thin-film evaporator.[9]

Characterization of HDI Trimer

3.2.1. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful technique for identifying the functional groups present in the HDI trimer.

Sample Preparation: A small amount of the HDI trimer sample is placed directly on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer. Alternatively, a thin film can be cast on a salt plate (e.g., KBr) from a suitable solvent.

Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Interpretation: The FTIR spectrum of HDI trimer is characterized by several key absorption bands.[2]

| Wavenumber (cm⁻¹) | Assignment |

| ~2270 | Isocyanate group (-N=C=O) asymmetric stretch |

| ~1680 | Carbonyl group (C=O) in isocyanurate ring |

| ~1460 | Methylene group (-CH₂-) scissoring |

| ~770 | Isocyanurate ring deformation |

The presence of a sharp peak around 2270 cm⁻¹ confirms the existence of unreacted isocyanate groups, while the strong absorption at ~1680 cm⁻¹ is indicative of the isocyanurate ring structure.[10]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information at the atomic level.

Sample Preparation: Dissolve 5-25 mg of the HDI trimer sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[11] Ensure the sample is fully dissolved and free of solid particles by filtering if necessary.[11][12]

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

Interpretation:

-

¹H NMR: The spectrum will show characteristic signals for the protons in the hexamethylene chains.

-

¹³C NMR: The carbonyl carbon of the isocyanurate ring gives a characteristic signal at approximately 148.6 ppm.[13] The carbon of the unreacted isocyanate group appears around 121.5 ppm.[13]

3.2.3. Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight distribution of the HDI trimer product and to quantify the presence of higher oligomers.

Sample Preparation: Prepare a dilute solution of the HDI trimer in a suitable solvent for GPC analysis, such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF).[14] The samples are typically filtered through a 0.45 µm syringe filter before injection.[14]

Data Acquisition: The analysis is performed on a GPC system equipped with a refractive index (RI) detector. The system is calibrated with polystyrene standards.

Interpretation: The GPC chromatogram will show peaks corresponding to the HDI monomer, trimer, and higher oligomers (pentamer, heptamer, etc.).[5] By analyzing the peak areas, the relative amounts of each species can be determined, providing insight into the selectivity of the synthesis.[5]

Quantitative Data Summary

The efficiency and selectivity of HDI trimerization are highly dependent on the choice of catalyst and reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Reaction Conditions for HDI Trimer Synthesis

| Catalyst | Catalyst Conc. (wt%) | Temperature (°C) | Time (h) | Solvent | NCO Conversion (%) | Reference |

| Calcium nonanoate | 1.5 | 110 | 4.5 | Toluene | ~17 | [9] |

| Quaternary ammonium base (Z-0710) | 0.5 | 70 | 2 | None | Not specified | |

| DABCO | 0.1 - 0.4 | 35 | Variable | None | Variable | [1] |

| Tri-n-butylphosphine (TBP) | 0.1 - 1.0 | 60 - 100 | 2 | None | Not specified | [15] |

Table 2: Kinetic Data for HDI Trimerization and Related Reactions

| Reaction | Catalyst | Order w.r.t. [NCO] | Order w.r.t. [OH] | Order w.r.t. [Catalyst] | Reference |

| Acrylic polyol-HDI trimer (non-catalyzed) | None | 1 | 1 | N/A | [3][4] |

| Acrylic polyol-HDI trimer (catalyzed) | DBTDL | 1 | 0.5 | 0.5 | [3][4] |

Side Reactions

During the synthesis of HDI trimer, several side reactions can occur, leading to the formation of byproducts that can affect the properties of the final product. The most common side reactions involve the formation of urea (B33335) and allophanate (B1242929) linkages.

Urea Formation

Urea linkages are formed through the reaction of isocyanate groups with water.[16] This reaction proceeds through an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide.[16] The newly formed amine is highly reactive and readily reacts with another isocyanate group to form a disubstituted urea.[16]

Allophanate Formation

Allophanate linkages are formed when an isocyanate group reacts with a urethane group.[17] This reaction is typically favored at higher temperatures (above 100-140 °C) and in the presence of excess isocyanate.[17] The formation of allophanates introduces branching into the polymer structure.

The presence of water and the formation of urethane intermediates can thus lead to a complex mixture of products, including the desired isocyanurate trimer, as well as polymers containing urea and allophanate linkages. The choice of catalyst and the control of reaction conditions are therefore critical for maximizing the yield of the HDI trimer and minimizing the formation of these byproducts.

Conclusion

The synthesis of hexamethylene diisocyanate trimer is a pivotal process in the production of high-performance polyurethane materials. While non-catalyzed trimerization is kinetically hindered, a variety of catalytic systems, including organometallics, tertiary amines, phosphines, and quaternary ammonium salts, can effectively promote the formation of the desired isocyanurate structure. A thorough understanding of the reaction mechanisms, including the two-step pathway and the influence of catalysts, is essential for optimizing reaction conditions to achieve high yields and selectivity. Furthermore, careful control of the synthesis is necessary to minimize the formation of side products such as ureas and allophanates, which can impact the final properties of the polymer. The experimental protocols and analytical techniques detailed in this guide provide a foundation for researchers to further explore and refine the synthesis of this important industrial chemical.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. "Kinetics and Mechanisms of Catalyzed and Noncatalyzed Reactions of OH " by Qiwen Han and Marek W. Urban [aquila.usm.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US3980594A - Trimerization of aromatic isocyanates catalyzed by certain ammonium salts - Google Patents [patents.google.com]

- 7. [PDF] Catalyzed HTPB/HDI-Trimer Curing Reactions and Influence on Pot Life | Semantic Scholar [semanticscholar.org]

- 8. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN113683577A - Synthetic method of this compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. cif.iastate.edu [cif.iastate.edu]

- 12. NMR Sample Preparation [nmr.chem.umn.edu]

- 13. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. KR100549652B1 - Catalyst and method for trimerization of isocyanates - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

Hexamethylene Diisocyanate Trimer (CAS No. 3779-63-3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylene diisocyanate (HDI) trimer, identified by CAS number 3779-63-3, is an aliphatic polyisocyanate widely utilized in the manufacturing of polyurethane coatings, adhesives, and sealants.[1] Its isocyanurate structure, formed from the trimerization of HDI, imparts notable thermal stability, mechanical strength, and excellent resistance to chemicals, UV radiation, and weathering.[1] This technical guide provides an in-depth overview of the core physicochemical properties, toxicological data, and general synthesis and handling considerations for HDI trimer, tailored for a scientific audience.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Hexamethylene diisocyanate trimer.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₃₆N₆O₆ | [1] |

| Molecular Weight | 504.58 g/mol | |

| Appearance | Colorless to light yellow, viscous liquid | [2] |

| Density | 1.151 - 1.201 g/cm³ at 20°C | [2] |

| Boiling Point | Decomposes at 314°C (at 4 hPa) | [2] |

| Flash Point | 228°C | [2] |

| Viscosity | 683 mPa·s at 20°C | [2] |

| Vapor Pressure | 0.001 Pa at 20°C; 0.002 Pa at 25°C; 0.021 Pa at 50°C | [2] |

| log Pow (Octanol/Water Partition Coefficient) | 9.81 | [2] |

| Solubility | Insoluble in water | [2] |

Toxicological Profile

HDI trimer presents several toxicological concerns that necessitate careful handling. The primary hazards are related to inhalation and skin contact.

| Endpoint | Value | Species | Route | Source(s) |

| LD50 (Oral) | > 2500 mg/kg bw | Rat (female) | Oral | [2] |

| LD50 (Dermal) | > 2000 mg/kg bw | Rat (male/female) | Dermal | [2] |

| LC50 (Inhalation) | 543 mg/m³ air | Rat (male) | Inhalation | [2] |

| Skin Sensitization | Category 1 | - | - | [2] |

| Acute Inhalation Toxicity | Category 4 | - | - | [2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | - | - | [2] |

Key Toxicological Hazards:

-

Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] Re-exposure to even very low concentrations can trigger allergic respiratory reactions in sensitized individuals.[4]

-

Skin Sensitization: May cause an allergic skin reaction.[2][4]

-

Inhalation Toxicity: Harmful if inhaled, causing respiratory irritation.[2] Excessive exposure can lead to severe irritation of the upper respiratory tract and lungs, and potentially lung injury.[4]

-

Eye Irritation: May cause severe irritation with the potential for corneal injury.[4]

Experimental Protocols

General Analytical Methodology:

The analysis of HDI and its oligomers, including the trimer, often involves derivatization followed by chromatographic techniques.[5]

-

Sampling: Air samples are collected by passing them through a solution containing a derivatizing agent, such as 1-(2-methoxyphenyl)-piperazine in toluene.[5]

-

Derivatization: The isocyanate groups of the HDI trimer react with the derivatizing agent to form a stable derivative.

-

Analysis: The resulting derivative is then analyzed using High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection, or Gas Chromatography/Mass Spectrometry (GC/MS).[5]

A preliminary screening by Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the major homopolymers, such as the isocyanurate trimer.[6]

Synthesis and Reaction Pathways

HDI trimer is synthesized through the catalytic trimerization of hexamethylene diisocyanate (HDI).[7] The reaction involves the formation of an isocyanurate ring from three HDI molecules.

General Synthesis Workflow:

A patent describes a general method for the synthesis of HDI trimer which involves the following steps:[7]

-

Charging the Reactor: Hexamethylene diisocyanate (HDI), a solvent (e.g., toluene), and a catalyst (e.g., a calcium salt) are charged into a reactor under an inert atmosphere (nitrogen).[7]

-

Heating and Reaction: The mixture is heated to a specific temperature and held for a period to allow for the trimerization reaction to proceed.[7]

-

Monitoring Reaction Progress: The reaction is monitored by measuring the concentration of isocyanate (NCO) groups.[7]

-

Quenching the Reaction: Once the desired NCO value is reached, a polymerization inhibitor is added to stop the reaction.[7]

-

Purification: The product is then purified, which may involve steps like centrifugation to remove the catalyst, followed by desolvation and removal of lighter components to obtain the final HDI trimer product.[7]

The reaction of HDI trimer with polyols is fundamental to the formation of polyurethane materials.[1] The isocyanate groups of the trimer react with the hydroxyl groups of the polyol to form urethane (B1682113) linkages, creating a cross-linked polymer network.[8]

Visualizations

Caption: Logical relationship between routes of exposure and primary health hazards of HDI trimer.

Caption: General workflow for the synthesis of this compound.

Caption: Reaction pathway for the formation of polyurethane from HDI trimer and a polyol.

References

- 1. CAS 3779-63-3: Hexamethylene diisocyanate isocyanurate tri… [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. chemos.de [chemos.de]

- 4. chempoint.com [chempoint.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]

- 7. CN113683577A - Synthetic method of this compound - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Analysis of Hexamethylene Diisocyanate (HDI) Trimer

This guide provides an in-depth overview of the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic techniques used for the structural characterization of hexamethylene diisocyanate (HDI) trimer, also known as isocyanurate. Tailored for researchers and professionals in chemical and materials science, this document details experimental protocols, data interpretation, and key spectral features.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. For HDI trimer, it is instrumental in confirming the formation of the isocyanurate ring and monitoring the consumption of isocyanate (NCO) groups from the HDI monomer.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance is a common sampling technique for polymers and viscous liquids that requires minimal sample preparation.

-

Instrument Setup : Utilize an FTIR spectrometer equipped with an ATR accessory, typically featuring a diamond or germanium crystal.

-

Background Scan : Before sample analysis, record a background spectrum of the clean, empty ATR crystal to account for ambient atmospheric conditions (e.g., CO₂ and H₂O).

-

Sample Application : Apply a small amount of the HDI trimer sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition : Collect the spectrum, typically by co-adding 16 to 32 scans over a wavenumber range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning : Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol (B130326) or acetone) after analysis.

Data Interpretation and Characteristic Peaks

The FTIR spectrum of HDI trimer is distinguished by the appearance of strong absorption bands corresponding to the isocyanurate ring and the disappearance or reduction of the NCO band from the monomer.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~2935 & ~2860 | Asymmetric & Symmetric C-H stretching of -CH₂- groups | [1][2] |

| ~2270 - 2250 | N=C=O stretching (Residual monomer or prepolymer) | [1][2][3] |

| ~1680 | C=O stretching in the isocyanurate ring | [1][3] |

| ~1470 | CH₂ asymmetric bending / Isocyanurate ring vibration | [1] |

| ~768 | Skeletal stretching of the isocyanurate ring | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule, including the connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. It is invaluable for confirming the precise structure of the HDI trimer and identifying side products.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation : Dissolve approximately 10-20 mg of the HDI trimer sample in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup : Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition :

-

¹H NMR : Acquire the proton NMR spectrum. A typical experiment involves a 90° pulse and a relaxation delay of 1-5 seconds.

-

¹³C NMR : Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer acquisition time is generally required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing : Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform, followed by phase and baseline corrections. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Data Interpretation and Characteristic Chemical Shifts

The NMR spectra of HDI trimer will show distinct signals for the methylene (B1212753) groups in the hexamethylene chains, which are differentiated by their proximity to the isocyanurate ring nitrogen or the terminal isocyanate group.

Table 2: Predicted ¹H NMR Chemical Shifts for HDI Trimer in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~3.35 | -CH₂-NCO (Methylene protons adjacent to the terminal NCO group) |

| ~3.20 | N-CH₂- (Methylene protons adjacent to the isocyanurate ring nitrogen) |

| ~1.55 | N-CH₂-CH₂ - and -CH₂ -CH₂-NCO (Adjacent methylene protons) |

| ~1.35 | -CH₂-CH₂ -CH₂ -CH₂- (Central two methylene groups) |

Table 3: Predicted ¹³C NMR Chemical Shifts for HDI Trimer in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| ~149.0 | C=O (Carbonyl carbon in the isocyanurate ring) | |

| ~122.5 | N=C=O (Carbon of the terminal isocyanate group) | [4] |

| ~43.5 | -CH₂-NCO (Methylene carbon adjacent to the terminal NCO group) | [4] |

| ~41.0 | N-CH₂- (Methylene carbon adjacent to the isocyanurate ring nitrogen) | [4] |

| ~30.5, ~26.2, ~25.8 | Internal methylene carbons of the hexamethylene chain | [4] |

Visualized Workflows and Structures

Diagrams created using the DOT language provide clear visual representations of experimental processes and molecular structures.

Caption: Workflow for the spectroscopic analysis of HDI trimer.

Caption: Structure of HDI trimer with key functional groups.

References

Thermal Stability and Decomposition of Hexamethylene Diisocyanate Trimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of hexamethylene diisocyanate (HDI) trimer. HDI trimer, an aliphatic isocyanurate, is a key component in the synthesis of various polymers, notably polyurethanes, valued for its high thermal stability. Understanding its behavior at elevated temperatures is crucial for safe handling, material performance assessment, and predicting degradation pathways. This document compiles available data on its thermal properties, outlines relevant experimental methodologies, and illustrates the proposed decomposition mechanism.

Thermal Stability Profile

The thermal stability of HDI trimer is primarily attributed to the stable isocyanurate ring structure. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure HDI trimer is not extensively published in readily available literature, analogous studies on similar isocyanurates, such as 4,4'-diphenylmethane diisocyanate (MDI) trimer, provide significant insights. The decomposition of the isocyanurate ring is reported to occur at temperatures exceeding 400°C. This process involves the cleavage of the s-triazine ring, leading to the formation of free isocyanate groups.

A study on aldehyde-blocked HDI trimers also suggests that significant thermal events occur in a similar temperature range. It is important to note that the presence of blocking agents or other modifications can influence the onset of decomposition.

Table 1: Summary of Thermal Decomposition Data (Analogous and Related Compounds)

| Parameter | Value/Observation | Source/Compound |

| Decomposition Onset (TGA) | > 400 °C | Analogous MDI Trimer Studies |

| Decomposition Mechanism | Cleavage of the isocyanurate ring to form free isocyanate groups. | Analogous MDI Trimer Studies |

| Kinetic Analysis (Ozawa Method) | Apparent activation energy for the first stage of MDI trimer decomposition: 200.99 kJ/mol. | MDI Trimer Study |

| Kinetic Analysis (Ozawa Method) | Apparent activation energy for the second stage of MDI trimer decomposition: 259.94 kJ/mol. | MDI Trimer Study |

Decomposition Pathway

The primary decomposition pathway for HDI trimer involves the thermal scission of the isocyanurate ring. This retro-cyclotrimerization reaction yields three molecules of the parent monomer, hexamethylene diisocyanate (HDI). At higher temperatures, further degradation of the resulting HDI monomer can occur, leading to the formation of various smaller molecules.

Caption: Proposed thermal decomposition pathway of HDI trimer.

Experimental Protocols

To assess the thermal stability and decomposition of HDI trimer, a combination of thermoanalytical and spectroscopic techniques is employed. The following sections detail the methodologies for these key experiments.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small, representative sample of HDI trimer (typically 5-10 mg) is accurately weighed and placed in a TGA sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

A temperature program is set, typically involving an initial isothermal period at a low temperature (e.g., 30°C) to stabilize the instrument, followed by a linear heating ramp (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., 600°C).

-

-

Data Acquisition: The instrument continuously records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins), the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the residual mass at the end of the experiment. Kinetic parameters, such as activation energy, can be calculated using methods like the Ozawa-Flynn-Wall or Kissinger methods by performing experiments at multiple heating rates.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.

Methodology:

-

Sample Preparation: A small amount of HDI trimer (typically 2-5 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas.

-

A similar temperature program to the TGA analysis is employed, with a controlled heating rate.

-

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

-

Data Analysis: The resulting DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) peaks. Decomposition is typically observed as a complex series of exothermic or endothermic events at high temperatures.

Evolved Gas Analysis (EGA)

To identify the chemical nature of the gases released during decomposition, TGA is often coupled with other analytical techniques such as Fourier-transform infrared spectroscopy (TGA-FTIR) or mass spectrometry (TGA-MS). Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is another powerful technique for identifying decomposition products.

TGA-FTIR/MS Methodology:

-

Instrumental Coupling: The outlet of the TGA furnace is connected to the inlet of an FTIR gas cell or a mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.

-

Synchronous Analysis: As the sample is heated in the TGA, the evolved gases are continuously swept into the FTIR or MS for analysis. FTIR spectra or mass spectra are collected at regular intervals.

-

Data Correlation: The spectroscopic data is correlated with the mass loss events observed in the TGA to identify the chemical composition of the gases evolved at specific temperatures. For HDI trimer, this would likely show the evolution of HDI monomer (characterized by its isocyanate (-NCO) vibrational band in FTIR) at the initial decomposition stage.

Pyrolysis-GC-MS Methodology:

-

Sample Introduction: A microgram-scale sample of HDI trimer is placed in a pyrolysis probe.

-

Pyrolysis: The probe is rapidly heated to a specific temperature (e.g., 500°C) in the injection port of a gas chromatograph, causing rapid thermal decomposition.

-

Separation and Identification: The volatile decomposition products are separated by the GC column and subsequently identified by the mass spectrometer. This technique provides a detailed fingerprint of the decomposition products.

Caption: Workflow for Evolved Gas Analysis (EGA) using TGA-FTIR/MS.

Conclusion

The hexamethylene diisocyanate trimer exhibits high thermal stability, with decomposition primarily occurring above 400°C through the cleavage of the isocyanurate ring to regenerate the HDI monomer. While specific quantitative data for the pure trimer is limited, analogous studies and data from related compounds provide a robust framework for understanding its thermal behavior. The experimental protocols outlined in this guide, particularly the use of coupled techniques like TGA-FTIR and Py-GC-MS, are essential for a detailed characterization of its decomposition products and kinetics. This knowledge is critical for ensuring the safe and effective application of HDI trimer-based materials in research and development.

An In-depth Technical Guide to the Health and Safety Considerations for Handling Hexamethylene Diisocyanate Trimer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations essential for the handling of hexamethylene diisocyanate trimer (HDI trimer) in a laboratory setting. Given its utility as a crosslinking agent and its potential health risks, a thorough understanding of its properties and safe handling procedures is paramount for researchers, scientists, and professionals in drug development. This document outlines the toxicological profile, occupational exposure limits, appropriate personal protective equipment, and emergency procedures. Furthermore, it details experimental protocols for assessing its potential hazards and explores the molecular signaling pathways implicated in its toxic effects.

Physicochemical and Toxicological Profile

A clear understanding of the fundamental properties of HDI trimer is the first step in a robust safety assessment.

Physicochemical Properties

This compound is an aliphatic polyisocyanate known for its enhanced thermal stability and resistance to weathering and UV light compared to its monomer.[1][2] It is typically a solid at room temperature.[2]

| Property | Value | Reference |

| Chemical Formula | C₂₄H₃₆N₆O₆ | [3][4] |

| Molecular Weight | 504.6 g/mol | [4][5] |

| CAS Number | 3779-63-3 | [3] |

| Appearance | Colorless to pale yellow liquid/solid | [6] |

| Boiling Point | 447.9 ± 24.0 °C at 760 mmHg | [5] |

| Density | 1.3 ± 0.1 g/cm³ | [5] |

Toxicological Data

HDI trimer is classified as a hazardous substance, with the primary concerns being respiratory and skin sensitization.[7] Acute toxicity data from animal studies are summarized below.

| Route of Exposure | Species | Test | Value | Reference |

| Oral | Rat (female) | LD50 | > 2,500 mg/kg bw | |

| Dermal | Rat (male/female) | LD50 | > 2,000 mg/kg bw | |

| Inhalation | Rat (male) | LC50 | 543 mg/m³ air | |

| Inhalation (monomer) | Rat | LC50 | 0.124 mg/L/4h | [8] |

Occupational Exposure Limits and Safety Precautions

Adherence to established exposure limits and the use of appropriate personal protective equipment are critical for minimizing health risks.

Occupational Exposure Limits

Various regulatory bodies have established occupational exposure limits for isocyanates. It is important to note that many of these limits are for the monomer, hexamethylene diisocyanate (HDI), which can be present in HDI trimer preparations.[9]

| Organization | Limit Type | Value | Reference |

| ACGIH | TLV-TWA (HDI monomer) | 0.005 ppm | [10][11] |

| NIOSH | REL-TWA (HDI monomer) | 0.005 ppm (0.035 mg/m³) | [10][12] |

| NIOSH | REL-Ceiling (HDI monomer, 10-min) | 0.020 ppm (0.140 mg/m³) | [10][12] |

| CalOSHA | PEL-TWA (HDI monomer) | 0.005 ppm | [10] |

| Oregon OSHA | TWA (HDI polyisocyanates) | 0.5 mg/m³ | [10] |

| Oregon OSHA | Ceiling (HDI polyisocyanates) | 1.0 mg/m³ | [10] |

Personal Protective Equipment (PPE) and Handling

Given the sensitizing nature of HDI trimer, stringent PPE protocols are mandatory.

-

Respiratory Protection: In areas with inadequate ventilation or where aerosolization is possible, a full-face respirator with an organic vapor cartridge is recommended.[12]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential. Standard latex gloves are not sufficient.

-

Eye Protection: Tightly fitting safety goggles or a face shield should be worn.[9]

-

Skin and Body Protection: A lab coat or chemical-resistant suit should be worn to prevent skin contact.[9]

Handling: HDI trimer should be handled in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid the formation of dust and aerosols.

Spill and Decontamination Procedures

In the event of a spill, the area should be evacuated and ventilated. The spill should be covered with an absorbent material like sand or vermiculite. A decontamination solution should then be applied.

Decontamination Solutions:

-

Formulation 1: 5-10% sodium carbonate, 0.2-2% liquid detergent, and water to make 100%.

-

Formulation 2: 3-8% concentrated ammonia (B1221849) solution, 0.2-2% liquid detergent, and water to make 100%.

Allow the decontamination solution to react for at least 10 minutes before cleaning up. All contaminated materials should be placed in a sealed container for proper disposal.

Experimental Protocols for Hazard Assessment

For research and drug development purposes, it may be necessary to assess the sensitization potential and cytotoxicity of HDI trimer or its derivatives. The following are summaries of relevant experimental protocols.

In Vitro Skin Sensitization: Direct Peptide Reactivity Assay (DPRA) - OECD 442C

This in chemico method assesses the skin sensitization potential by measuring the reactivity of a chemical with synthetic peptides containing cysteine and lysine (B10760008), which mimics the covalent binding to skin proteins.[1][13][14][15][16]

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the test chemical in a suitable solvent (e.g., acetonitrile).

-

Prepare stock solutions of the cysteine-containing peptide (Ac-RFAACAA-COOH) and the lysine-containing peptide (Ac-RFAAKAA-COOH) in an appropriate buffer.

-

-

Incubation:

-

Mix the test chemical solution with each peptide solution in separate vials.

-

Include a reference control (peptide solution with solvent only) and a positive control (a known sensitizer).

-

Incubate the mixtures for 24 hours at 25°C with shaking.

-

-

Analysis:

-

After incubation, quench the reaction and dilute the samples.

-

Analyze the concentration of the remaining (unreacted) peptide in each sample using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.

-

-

Data Interpretation:

-

Calculate the percent peptide depletion for both the cysteine and lysine peptides relative to the reference control.

-

The mean percent depletion is used to classify the chemical's reactivity and predict its skin sensitization potential.

-

In Vitro Cytotoxicity: Neutral Red Uptake (NRU) Assay

The NRU assay is a cell-based method to assess the cytotoxicity of a substance by measuring the uptake of the neutral red dye by viable cells.[13][17][18]

Methodology:

-

Cell Culture:

-

Test Chemical Exposure:

-

Prepare a range of concentrations of the HDI trimer in the appropriate cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the test chemical.

-

Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

-

Incubate the cells with the test chemical for a defined period (e.g., 24 hours).

-

-

Neutral Red Staining:

-

Remove the treatment medium and wash the cells with a balanced salt solution.

-

Add medium containing neutral red dye to each well and incubate for approximately 3 hours to allow for dye uptake by viable cells.[17]

-

-

Dye Extraction and Measurement:

-

Remove the neutral red medium, wash the cells, and add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to extract the dye from the lysosomes of viable cells.[17]

-

Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of approximately 540 nm.[17]

-

-

Data Analysis:

-

Calculate the percentage of viable cells at each concentration of the test chemical relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the test chemical that reduces cell viability by 50%.

-

Measurement of Airborne Concentrations

Monitoring the concentration of airborne isocyanates is crucial in a laboratory setting where these compounds are handled. NIOSH and OSHA have established methods for this purpose.[19][20][21][22][23][24][25]

Methodology (Based on NIOSH Method 5522 and OSHA Method 42):

-

Sample Collection:

-

Draw a known volume of air through a sampling train consisting of an impinger or a coated filter.

-

The impinger contains a derivatizing agent, such as 1-(2-methoxyphenyl)piperazine (B120316) (in NIOSH Method 5521) or tryptamine (B22526) (in NIOSH Method 5522), in a suitable solvent (e.g., toluene (B28343) or dimethyl sulfoxide).[19][22]

-

OSHA Method 42 utilizes a glass fiber filter coated with 1-(2-pyridyl)piperazine.[23][24]

-

-

Sample Preparation:

-

The derivatizing agent reacts with the isocyanate groups to form stable urea (B33335) derivatives.

-

The collected sample is then prepared for analysis, which may involve extraction and concentration steps.

-

-

Analysis:

-

Quantification:

-

Quantify the concentration of the specific isocyanate derivatives by comparing the sample response to a calibration curve prepared from known standards.

-

Calculate the airborne concentration of the isocyanate in the sampled air volume.

-

Molecular Signaling Pathways in HDI Trimer-Induced Toxicity

Exposure to chemical sensitizers like HDI trimer can trigger complex intracellular signaling cascades, leading to inflammatory and immune responses. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are key players in these processes.

NF-κB Signaling Pathway in Skin Sensitization

The NF-κB pathway is a central regulator of inflammation. In keratinocytes, exposure to chemical sensitizers can lead to its activation.[26][27][28][29]

Caption: NF-κB signaling pathway activation by HDI trimer.

MAPK Signaling Pathway in Chemical-Induced Cellular Stress

The MAPK signaling pathways (including ERK, JNK, and p38) are crucial in transducing extracellular stimuli into cellular responses, including inflammation, proliferation, and apoptosis.[30][31][32][33]

Caption: Generalized MAPK signaling cascade in response to HDI trimer.

Experimental Workflow for Assessing Sensitization Potential

A logical workflow can be employed to assess the skin sensitization potential of a new compound, integrating both in chemico and in vitro methods.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. cir-safety.org [cir-safety.org]

- 3. CAS 3779-63-3: Hexamethylene diisocyanate isocyanurate tri… [cymitquimica.com]

- 4. HMDI trimer | C24H36N6O6 | CID 161607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:28574-90-5 | Chemsrc [chemsrc.com]

- 6. vichem.vn [vichem.vn]

- 7. cdc.gov [cdc.gov]

- 8. chemos.de [chemos.de]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. oehha.ca.gov [oehha.ca.gov]

- 11. E-Limit [elimit.online.worksafebc.com]

- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Hexamethylene diisocyanate [cdc.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Study Design of In Vitro Skin Sensitization [Dermal Peptide Reactivity Assay (DPRA)] (OECD 442C) - Tox Lab [toxlab.co]

- 15. iivs.org [iivs.org]

- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 18. 3T3 Neutral Red Uptake Cytotoxicitiy Assay (OECD 129) [lebrunlabs.com]

- 19. cdc.gov [cdc.gov]

- 20. americanchemistry.com [americanchemistry.com]

- 21. Isocyanates - Evaluating Exposure | Occupational Safety and Health Administration [osha.gov]

- 22. Page:NIOSH Manual of Analytical Methods - 5522.pdf/3 - Wikisource, the free online library [en.wikisource.org]

- 23. m.youtube.com [m.youtube.com]

- 24. lcms.cz [lcms.cz]

- 25. osha.gov [osha.gov]

- 26. dovepress.com [dovepress.com]

- 27. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. scilit.com [scilit.com]

- 29. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 30. MAPK signaling pathway | Abcam [abcam.com]

- 31. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 32. The MAPK signaling cascade | Semantic Scholar [semanticscholar.org]

- 33. MAPK Pathway Involved in Epidermal Terminal Differentiation of Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isocyanurate Structure Formation in Hexamethylene Diisocyanate (HDI) Trimerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylene diisocyanate (HDI) is a crucial aliphatic diisocyanate monomer widely utilized in the production of high-performance polyurethane coatings, adhesives, and elastomers. A key reaction in the application of HDI is its cyclotrimerization to form a stable, six-membered isocyanurate ring structure, commonly referred to as HDI trimer. This trimerization process yields a polyisocyanate with low viscosity, high NCO functionality, and excellent thermal and light stability, making it a valuable crosslinking agent. This technical guide provides a comprehensive overview of the formation of the isocyanurate structure in HDI trimerization, detailing the reaction mechanism, experimental protocols, and key analytical characterization techniques.

Reaction Mechanism and Kinetics

The trimerization of HDI to form an isocyanurate is a catalyzed cyclotrimerization reaction. While the reaction can proceed without a catalyst under specific conditions, it is generally inefficient and lacks control. The choice of catalyst is critical as it dictates the reaction rate, selectivity towards the desired trimer, and the minimization of side products such as higher oligomers (pentamers, heptamers), which can lead to an undesirable increase in product viscosity.[1]

A proposed two-step reaction mechanism for HDI cyclotrimerization involves the initial formation of a dimer intermediate.[2] First, two HDI monomers react via their isocyanate (-NCO) groups to form a four-membered uretidione (dimer) ring. Subsequently, this dimer reacts with a third HDI monomer to form a six-membered ring transition state, which then rearranges to the final, stable isocyanurate structure.[2]

The kinetics of the trimerization reaction are influenced by several factors including the type and concentration of the catalyst, reaction temperature, and the presence of any co-catalysts or inhibitors. Studies have shown that with certain catalysts, the reaction can follow second-order kinetics with respect to the isocyanate concentration.

Catalytic Systems for HDI Trimerization

A variety of catalytic systems have been developed to optimize the trimerization of HDI. The selection of a suitable catalyst is crucial for controlling the reaction and achieving a high yield of the desired trimer with minimal side products.

Commonly Used Catalyst Classes:

-

Quaternary Ammonium (B1175870) Salts: These are widely used catalysts, often carboxylates of quaternary ammonium cations. They are known for their high activity at relatively low temperatures (30-80°C), which helps in minimizing side reactions.[1] However, some quaternary ammonium-based catalysts can cause discoloration (yellowing) of the final product if not carefully selected and controlled.[3]

-

N-Heterocyclic Compounds: Species like 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective catalysts for isocyanate reactions, including trimerization.[1][4]

-

Organometallic Compounds: Catalysts based on tin, zinc, and bismuth have been investigated. For instance, tributyltin oxide has been shown to yield a high trimer content at elevated temperatures.[3] Bismuth and zinc catalysts are being explored as less toxic alternatives to organotin compounds.[5]

-

Alkali and Alkaline Earth Metal Salts: Simple salts like potassium acetate (B1210297) are effective and low-cost catalysts for HDI trimerization.

-

Phosphines: Tertiary phosphines, such as tri-n-butylphosphine (TBP), have been used, particularly in laboratory settings, to study the kinetics of the reaction.[2]

Experimental Protocols

Below are representative experimental protocols for the synthesis and purification of HDI trimer. These are intended as a guide and may require optimization based on laboratory conditions and desired product specifications.

General Laboratory Synthesis of HDI Trimer

This protocol describes a batch process for the synthesis of HDI trimer using a quaternary ammonium salt catalyst.

Materials:

-

Hexamethylene diisocyanate (HDI), high purity

-

Quaternary ammonium carboxylate catalyst (e.g., a proprietary catalyst like DABCO TMR® or a self-made catalyst)

-

Polymerization inhibitor (e.g., phosphoric acid, dibutyl phosphate)

-

Anhydrous solvent (e.g., toluene, optional)

-

Nitrogen gas, high purity

Equipment:

-

Four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet/outlet.

-

Heating mantle with temperature controller.

-

Dropping funnel.

Procedure:

-

Reactor Setup: The four-necked flask is charged with a specific amount of HDI (e.g., 168.8 g, 1.0 mol). If a solvent is used, it is added at this stage (e.g., 200 g of toluene).

-

Inert Atmosphere: The reactor is purged with dry nitrogen gas to create an inert atmosphere and prevent side reactions with moisture.

-

Heating: The mixture is heated to the desired reaction temperature (e.g., 70-110°C) with constant stirring.

-

Catalyst Addition: The catalyst (e.g., 0.5% by weight of HDI) is slowly added to the reaction mixture. The addition can be done dropwise if the catalyst is in liquid form or in portions if it is a solid.

-

Reaction Monitoring: The reaction progress is monitored by periodically taking samples and determining the isocyanate (NCO) content via titration. The reaction is typically continued until a target NCO conversion is achieved.

-

Inhibition: Once the desired conversion is reached, a polymerization inhibitor (e.g., 0.8 g of phosphoric acid) is added to quench the catalyst and stop the reaction.

-

Cooling: The reaction mixture is cooled to room temperature with continued stirring.

-

Purification:

-

Solvent Removal (if applicable): If a solvent was used, it is removed under reduced pressure using a rotary evaporator.

-

Monomer Removal: Unreacted HDI monomer is removed by thin-film evaporation or molecular distillation under high vacuum and elevated temperature (e.g., 120-140°C). This step is crucial for obtaining a product with low free monomer content.

-

Filtration: The final product may be filtered to remove any solid impurities.

-

Continuous Synthesis of HDI Trimer

This protocol outlines a continuous process suitable for larger-scale production.

Equipment:

-

Tubular reactor packed with solid catalyst particles.

-

Preheating system for HDI.

-

Metering pumps.

-

Transition tank.

-

Thin-film evaporator and molecular distiller.

Procedure:

-

Reactor Preparation: A tubular reactor is packed with a solid-supported catalyst (e.g., potassium acetate on silica (B1680970) particles).

-

Continuous Feed: Preheated HDI is continuously fed into the bottom of the tubular reactor at a controlled flow rate. Nitrogen gas is also introduced to promote mixing and maintain an inert atmosphere.

-

Reaction: The trimerization reaction occurs as the HDI flows through the catalyst bed. The reaction temperature and residence time are controlled to achieve the desired conversion.

-

Overflow and Inhibition: The reaction mixture containing the HDI trimer, unreacted monomer, and side products continuously overflows from the top of the reactor into a transition tank. A polymerization inhibitor is added to the transition tank to stop the reaction.

-

Purification: The crude product from the transition tank is continuously fed into a series of purification units, typically a thin-film evaporator followed by a molecular distiller, to remove the unreacted HDI monomer and any light byproducts.

Data Presentation: Quantitative Analysis

The progress and outcome of the HDI trimerization reaction are quantified using various analytical techniques. The following tables summarize key quantitative data.

Table 1: Spectroscopic Data for HDI Trimer (Isocyanurate)

| Spectroscopic Technique | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Assignment |

| FTIR | ~2270 | Asymmetric stretching of -N=C=O (unreacted HDI) |

| ~1680 | C=O stretching of the isocyanurate ring | |

| ~1465 | Asymmetric bending of methylene (B1212753) (-CH₂) | |

| ~765 | Out-of-plane bending of the isocyanurate ring | |

| ¹H NMR | ~3.86 | Protons on the α-carbon to the isocyanurate ring |

| ~3.29 - 3.32 | Protons on the α-carbon to the -N=C=O group | |

| ~1.5 - 1.6 | Protons on the β- and γ-carbons of the hexyl chain | |

| ¹³C NMR | ~148.58 | Carbonyl carbon (C=O) of the isocyanurate ring |

| ~121.46 | Carbon of the -N=C=O group | |

| ~40 - 43 | Carbons of the hexyl chain |

Table 2: Typical Molecular Weight Data from GPC Analysis

| Parameter | Description | Typical Value Range |

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | 500 - 700 g/mol |

| Weight-Average Molecular Weight (Mw) | An average that gives more weight to heavier molecules. | 600 - 900 g/mol |

| Polydispersity Index (PDI = Mw/Mn) | A measure of the breadth of the molecular weight distribution. A value closer to 1 indicates a narrower distribution. | 1.1 - 1.5 |

Note: The actual molecular weight and PDI can vary significantly depending on the reaction conditions and the extent of side reactions leading to higher oligomers.

Table 3: Effect of Catalyst Concentration on Reaction Parameters (Illustrative)

| Catalyst Concentration (wt%) | Reaction Time to 50% NCO Conversion (min) | Final Viscosity (mPa·s at 25°C) |

| 0.1 | > 240 | Low |

| 0.3 | ~ 120 | Moderate |

| 0.5 | ~ 60 | High |

This table provides a general trend. The actual values depend on the specific catalyst and reaction temperature.

Mandatory Visualizations

Diagram 1: HDI Trimerization Reaction Pathway

Caption: Proposed two-step reaction pathway for HDI trimerization.

Diagram 2: General Experimental Workflow for HDI Trimer Synthesis

Caption: A generalized workflow for the laboratory synthesis and purification of HDI trimer.

Conclusion

The formation of the isocyanurate structure through the trimerization of HDI is a fundamental process in the production of high-performance polyurethane materials. A thorough understanding of the reaction mechanism, the role of various catalysts, and the precise control of reaction conditions are paramount for synthesizing HDI trimer with desired properties such as low viscosity and low free monomer content. The experimental protocols and analytical data presented in this guide provide a solid foundation for researchers and scientists working in this field. Further research into novel, more selective, and environmentally friendly catalytic systems will continue to advance the synthesis and application of HDI-based polyisocyanurates.

References

Hexamethylene diisocyanate trimer solubility in organic solvents

An In-depth Technical Guide to the Solubility of Hexamethylene Diisocyanate Trimer in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylene diisocyanate (HDI) trimer, also known as HDI isocyanurate, is a widely utilized aliphatic polyisocyanate in the formulation of high-performance polyurethane coatings, adhesives, and elastomers. Its non-yellowing nature and excellent resistance to weathering, chemicals, and abrasion make it a preferred crosslinking agent for durable finishes. A thorough understanding of its solubility in various organic solvents is paramount for formulators to ensure stable, effective, and homogenous systems. This technical guide provides a comprehensive overview of the solubility characteristics of HDI trimer, outlines experimental protocols for solubility determination, and presents the available data in a structured format.

Qualitative Solubility of this compound

Commercial grades of HDI trimer, such as Covestro's Desmodur® N 3300 and Vencorex's Tolonate™ HDT, are generally soluble in a range of common organic solvents.[1] The compatibility of HDI trimer with a solvent is crucial for preventing issues like turbidity, sedimentation, or gelation in formulations.[1]

Table 1: Qualitative Solubility of HDI Trimer in Various Organic Solvent Classes

| Solvent Class | Solubility | Specific Examples | Notes |

| Esters | Soluble / Thinnable | Ethyl acetate, Butyl acetate, Methoxypropylacetate | Generally good compatibility. Solutions should be tested for storage stability.[1] |

| Ketones | Soluble / Thinnable | Acetone, Methyl ethyl ketone (MEK), Methyl isobutyl ketone (MIBK), Cyclohexanone | Generally good compatibility. Solutions should be tested for storage stability.[1] |

| Aromatic Hydrocarbons | Soluble / Thinnable | Toluene, Xylene, Solvent Naphtha® 100 | Generally good compatibility. Solutions should be tested for storage stability.[1] |

| Aliphatic Hydrocarbons | Unsuitable as solvents | Heptane, Hexane | HDI trimer has poor compatibility with aliphatic hydrocarbons.[1] |

Important Considerations:

-

Solvent Purity: Only polyurethane (PU) grade solvents should be used. These solvents must have a very low water content (typically max. 0.05%) and be free of other reactive groups like hydroxyl or amino groups to prevent unintended reactions with the isocyanate groups of the HDI trimer.[1]

-

Solution Stability: While HDI trimer may initially dissolve in a compatible solvent, the long-term stability of the solution is not always guaranteed. It is recommended to test the storage stability of any prepared solutions, as turbidity and sedimentation can occur over time, particularly in solutions with a solids content below 40%.[1]

Quantitative Solubility Data

Experimental Protocol for Determining Solubility

A standardized method for determining the solubility of resins and polymers in organic solvents, such as a modified version of the ASTM D3132-72 (Standard Test Method for Solubility Range of Resins and Polymers), can be adapted to quantitatively determine the solubility of HDI trimer.

Objective: To determine the saturation solubility of HDI trimer in a given organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (analytical grade)

-

Organic solvent (PU grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Isothermal shaker bath or magnetic stirrer with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV or RI) or another suitable analytical instrument for quantification.

-

Syringe filters (chemically compatible with the solvent and non-reactive with isocyanates)

Procedure:

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of HDI trimer into a glass vial with a screw cap.

-

Add a known volume of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved HDI trimer. A preliminary study can determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vial to rest in the temperature-controlled bath for a sufficient time to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vial at the same temperature to facilitate the separation of the solid phase.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant liquid using a pipette. To avoid drawing in any solid particles, the pipette tip should be kept well below the liquid surface but above the sedimented solid.

-

Immediately filter the aliquot through a chemically compatible syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any fine, suspended particles.

-

Dilute the filtered sample to a known volume with the same organic solvent.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated HPLC or another suitable analytical method to determine the concentration of the HDI trimer.

-

Prepare a calibration curve using standard solutions of known HDI trimer concentrations in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the HDI trimer in the original saturated solution.

-

Express the solubility in desired units, such as g/100 mL or wt%.

-

Safety Precautions:

-

Hexamethylene diisocyanate and its trimer are sensitizers and can cause respiratory and skin reactions. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Organic solvents are often flammable and may have their own specific hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.

Visualizations

Logical Workflow for Solubility Determination

Caption: Experimental Workflow for HDI Trimer Solubility Determination.

Signaling Pathways

Research into signaling pathways is not a relevant area of study for the industrial application and solubility of this compound. The primary focus of research and technical data for this compound is on its chemical properties, reactivity, and performance in polymer systems.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Hexamethylene Diisocyanate (HDI) Trimer in High-Performance Coatings

For Researchers, Scientists, and Drug Development Professionals